2-(3,5-Dimethylphenyl)ethanimidamide
Description
2-(3,5-Dimethylphenyl)ethanimidamide is an amidine derivative characterized by a substituted phenyl ring (3,5-dimethyl groups) attached to an ethanimidamide backbone. Its structure confers unique electronic and steric properties, which may influence solubility, stability, and binding affinity compared to related amidines .
Properties
CAS No. |
374064-84-3 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
PJVBSBPSXZOUEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)CC(=N)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=N)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on ranitidine-related impurities, such as ranitidine nitroacetamide and ranitidine diamine hemifumarate.
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Key Properties |
|---|---|---|---|
| 2-(3,5-Dimethylphenyl)ethanimidamide | Phenyl-amidine | Amidino, 3,5-dimethylphenyl | High basicity; potential enzyme binding |
| Ranitidine nitroacetamide | Furan-thioethyl nitroacetamide | Nitroacetamide, dimethylamino furan | Electrophilic nitro group; impurity |
| Ranitidine diamine hemifumarate | Diamine-furan hemifumarate salt | Free amine, hemifumarate counterion | Hygroscopic; basic amine functionality |
Key Differences:
Functional Groups :
- This compound lacks the nitro or sulfanyl groups present in ranitidine impurities, reducing its electrophilic reactivity .
- The amidine group in the target compound confers stronger basicity (pKa ~11–12) compared to the amine groups in ranitidine diamine (pKa ~9–10) .
Limitations of Available Data
The ranitidine-related compounds discussed serve only as indirect comparators for structural and functional analysis. Further experimental data (e.g., solubility, logP, binding assays) are required to validate hypotheses about the target compound’s performance relative to amidines like 2-phenylacetamidine or benzamidine derivatives.
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